molecular formula C15H14Cl2N2O3S B4068189 N~1~-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(2,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B4068189
M. Wt: 373.3 g/mol
InChI Key: VJYJXEMWMJHODZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N1-(2,4-dichlorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide involves complex reactions and is often explored in the context of generating derivatives with potential biological activities. Studies on similar compounds, such as the synthesis and characterization of sulfonamides and their derivatives, provide insights into methodologies that could be applied to the synthesis of N1-(2,4-dichlorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide. For instance, the regioselective synthesis of N,N′-diphenyl-3-sulfonyl-[1,1′-biphenyl]-4,4′-diamine derivatives through anodic oxidation in the presence of sulfinic acids as nucleophiles highlights a method of introducing sulfonyl groups in aromatic compounds (Sharafi-kolkeshvandi et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to N1-(2,4-dichlorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide has been determined through various analytical techniques, including X-ray crystallography. These studies reveal detailed insights into the arrangement of atoms within the molecule and the spatial configuration of various substituents, which are crucial for understanding the compound's reactivity and interactions (B. Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds like N1-(2,4-dichlorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide often explore their reactivity under various conditions. For example, studies on the synthesis, structure, and sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives shed light on the reactivity and potential tautomerism that could be relevant for understanding the chemical behavior of N1-(2,4-dichlorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide (Branowska et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it. It’s important to refer to the relevant safety data sheets for detailed information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. It could potentially be explored for use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S/c1-10-2-5-12(6-3-10)23(21,22)18-9-15(20)19-14-7-4-11(16)8-13(14)17/h2-8,18H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYJXEMWMJHODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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